4-Ethynyl-2,6-difluoroaniline

Catalog No.
S958356
CAS No.
753501-37-0
M.F
C8H5F2N
M. Wt
153.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Ethynyl-2,6-difluoroaniline

CAS Number

753501-37-0

Product Name

4-Ethynyl-2,6-difluoroaniline

IUPAC Name

4-ethynyl-2,6-difluoroaniline

Molecular Formula

C8H5F2N

Molecular Weight

153.13 g/mol

InChI

InChI=1S/C8H5F2N/c1-2-5-3-6(9)8(11)7(10)4-5/h1,3-4H,11H2

InChI Key

QGXKGXSOQYMBCK-UHFFFAOYSA-N

SMILES

C#CC1=CC(=C(C(=C1)F)N)F

Canonical SMILES

C#CC1=CC(=C(C(=C1)F)N)F
  • Organic synthesis

    The presence of the ethynyl group (C≡CH) and the two fluorine atoms on the aromatic ring make 4-Ethynyl-2,6-difluoroaniline a valuable building block for organic synthesis. The ethynyl group can participate in various coupling reactions to create more complex molecules, while the fluorine atoms can influence the reactivity of the molecule [].

  • Medicinal chemistry

    The combination of the aromatic amine group and the ethynyl group could be of interest for medicinal chemists exploring novel drug candidates. The amine group can be further functionalized to introduce specific functionalities that may interact with biological targets [].

  • Material science

    Aromatic molecules with functional groups like ethynyl are sometimes investigated for their potential applications in material science. The ethynyl group can promote self-assembly and π-π stacking interactions, which are important for the formation of functional materials.

4-Ethynyl-2,6-difluoroaniline is an organic compound with the molecular formula C₈H₅F₂N. It features a difluoro-substituted aniline structure, where an ethynyl group is attached to the para position relative to the amino group. The presence of fluorine atoms enhances its chemical properties, making it a compound of interest in various fields, including pharmaceuticals and materials science.

Due to its functional groups:

  • Nucleophilic Substitution: The amino group can engage in nucleophilic substitution reactions, allowing for further functionalization.
  • Electrophilic Aromatic Substitution: The difluoro substituents can influence the reactivity of the aromatic ring, directing electrophilic substitutions at specific positions.
  • Coupling Reactions: It can be involved in coupling reactions, particularly in the synthesis of more complex organic molecules.

Several synthetic pathways exist for producing 4-Ethynyl-2,6-difluoroaniline:

  • Direct Fluorination: Starting from aniline derivatives, fluorination can be achieved using fluorinating agents.
  • Ethynylation Reactions: Ethynyl groups can be introduced through Sonogashira coupling or similar methods involving palladium catalysts.
  • Multicomponent Reactions: Recent methodologies have been developed that allow for the synthesis of difluoroanilines through multicomponent reactions .

4-Ethynyl-2,6-difluoroaniline finds applications in various domains:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of pharmaceutical compounds due to its unique electronic properties.
  • Materials Science: Utilized in the development of liquid crystal displays and other advanced materials .
  • Dyes and Colorants: Its structural characteristics make it suitable for use as a dye or colorant in various applications .

Several compounds share structural similarities with 4-Ethynyl-2,6-difluoroaniline. Here are some notable examples:

Compound NameStructural FeaturesUnique Attributes
2-FluoroanilineSingle fluorine atom on the aromatic ringSimpler structure; less electron-withdrawing effect
4-Ethynyl-anilineEthynyl group presentLacks fluorine substituents; different reactivity
2,6-DifluoroanilineTwo fluorine atomsNo ethynyl group; different physical properties
4-Amino-2,6-difluorobenzeneAmino group instead of ethynylMore polar; different reactivity profile

Uniqueness of 4-Ethynyl-2,6-difluoroaniline

The unique combination of the ethynyl group and two fluorine substituents distinguishes 4-Ethynyl-2,6-difluoroaniline from other similar compounds. This combination influences its reactivity and potential applications in pharmaceuticals and materials science.

XLogP3

1.7

Wikipedia

4-Ethynyl-2,6-difluoroaniline

Dates

Modify: 2023-08-16

Explore Compound Types